(2S,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Overview
Description
(2S,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral compound with significant applications in medicinal chemistry and organic synthesis. This compound is characterized by its pyrrolidine ring, which is substituted with an amino group, a hydroxymethyl group, and a tert-butyl ester group. Its stereochemistry is defined by the (2S,4S) configuration, which is crucial for its biological activity and interaction with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-amino alcohol.
Introduction of the Hydroxymethyl Group: This step often involves the hydroxymethylation of the pyrrolidine ring using formaldehyde or a similar reagent under basic conditions.
Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can undergo reduction to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of carboxylic acids
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of substituted pyrrolidines
Scientific Research Applications
Chemistry
In organic synthesis, (2S,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds.
Biology
This compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active molecules. It may also be used in the development of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can serve as a precursor for the synthesis of drugs targeting specific enzymes or receptors.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its ability to form stable intermediates makes it valuable for large-scale drug production.
Mechanism of Action
The mechanism of action of (2S,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate depends on its specific application. In general, its biological activity is mediated through interactions with molecular targets such as enzymes or receptors. The compound’s stereochemistry allows it to fit into specific binding sites, modulating the activity of the target molecule.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate: Differing only in stereochemistry, this compound may exhibit different biological activities and interactions.
tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate: Without specific stereochemistry, this compound may have a broader range of activities but less specificity.
Uniqueness
The (2S,4S) configuration of tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate imparts unique properties, such as higher specificity in biological interactions and potentially greater efficacy in its applications. This stereochemistry is crucial for its role in the synthesis of enantiomerically pure compounds and its effectiveness in medicinal chemistry.
By understanding the detailed synthesis, reactions, and applications of (2S,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLZOKUGIXLYJZ-YUMQZZPRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660809 | |
Record name | tert-Butyl (2S,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
922139-40-0 | |
Record name | tert-Butyl (2S,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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